REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.[C:12](OCC)(=O)C.C[Si](C=[N+]=[N-])(C)C>CO>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:12])=[O:7])=[C:4]([F:11])[CH:3]=1
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
12.56 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the solution was mixed at room temperature for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
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The solvent was removed under vacuum
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Type
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DISSOLUTION
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Details
|
the crude material was dissolved in ethyl acetate
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Type
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EXTRACTION
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Details
|
The solution was extracted with 0.5M sodium hydroxide
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with brine
|
Type
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FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford crude product of sufficient purity for subsequent use
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |